molecular formula C21H23FN2O5S B10809421 Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate

Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate

Cat. No.: B10809421
M. Wt: 434.5 g/mol
InChI Key: MEEORYISWXYLKQ-UHFFFAOYSA-N
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Description

Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate is a useful research compound. Its molecular formula is C21H23FN2O5S and its molecular weight is 434.5 g/mol. The purity is usually 95%.
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Biological Activity

Ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the synthesis, biological mechanisms, therapeutic applications, and relevant case studies associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound includes a piperidine ring, a sulfonamide moiety, and a fluorinated phenyl group. The synthesis typically involves the reaction of piperidine derivatives with sulfonyl chlorides and benzoyl compounds under controlled conditions to ensure high yield and purity.

The biological activity of this compound primarily involves its interaction with specific molecular targets within the body. The sulfonamide group is known for its ability to inhibit various enzymes by binding to active sites, which can modulate enzymatic activity and influence biochemical pathways.

Key Mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide moiety interacts with amino acid residues in enzyme active sites.
  • Receptor Modulation: The compound may influence cellular receptors involved in signaling pathways.

Pharmacological Effects

  • Antinociceptive Activity: Research indicates that compounds similar to this compound exhibit significant antinociceptive effects, making them potential candidates for pain management therapies. In studies involving animal models, these compounds showed a reduction in pain responses without the common side effects associated with traditional analgesics .
  • Cardiovascular Effects: Variants of this compound have been evaluated for their ability to lower blood pressure in hypertensive models without causing reflex tachycardia, a common side effect of many antihypertensive drugs .
  • Antimicrobial Properties: Some derivatives have demonstrated antimicrobial activity against various pathogens, suggesting potential uses in treating infections .

Study on Pain Management

A study published in 2011 evaluated the efficacy of a compound closely related to this compound in spontaneously hypertensive rats. The results indicated that oral administration led to significant reductions in blood pressure without inducing reflex tachycardia, highlighting its potential as a safer alternative to conventional calcium channel blockers .

Antimicrobial Activity Assessment

Research investigating the antimicrobial properties of sulfonamide derivatives showed that certain compounds exhibited potent activity against resistant strains of bacteria. This suggests that this compound and its analogs could be developed into effective antimicrobial agents .

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityMechanism
Compound AAntinociceptiveEnzyme inhibition
Compound BAntimicrobialReceptor modulation
Compound CAntihypertensiveIon channel blockade

Properties

Molecular Formula

C21H23FN2O5S

Molecular Weight

434.5 g/mol

IUPAC Name

ethyl 1-[2-[(4-fluorophenyl)sulfonylamino]benzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H23FN2O5S/c1-2-29-21(26)15-11-13-24(14-12-15)20(25)18-5-3-4-6-19(18)23-30(27,28)17-9-7-16(22)8-10-17/h3-10,15,23H,2,11-14H2,1H3

InChI Key

MEEORYISWXYLKQ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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